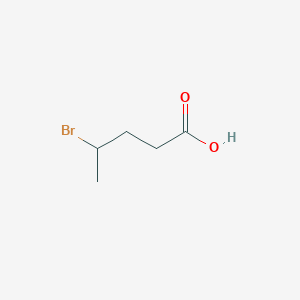

4-Bromopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILQGXZARXHSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314961 | |

| Record name | 4-Bromopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-80-2 | |

| Record name | 4-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Bromopentanoic acid is a C5 carboxylic acid with a bromine atom at the fourth carbon position. Its chemical structure and key properties are summarized in the tables below. It is important to note that while a specific CAS Number for this compound is not consistently reported, it is identified in the PubChem database with the Compound ID (CID) 15570370.[1] For comparison, the properties of the isomeric 2-bromopentanoic acid and 5-bromopentanoic acid are also provided.

Table 1: Chemical Identifiers for Bromopentanoic Acid Isomers

| Property | This compound | 2-Bromopentanoic Acid | 5-Bromopentanoic Acid |

| PubChem CID | 15570370 | 11440 | 16368 |

| CAS Number | Not Available[2] | 584-93-0 | 2067-33-6[3] |

| Molecular Formula | C5H9BrO2 | C5H9BrO2 | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol | 181.03 g/mol | 181.03 g/mol |

| Canonical SMILES | CC(CCC(=O)O)Br | CCCC(C(=O)O)Br | C(CCBr)CC(=O)O |

| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N | WMFATTFQNRPXBQ-UHFFFAOYSA-N | WNXNUPJZWYOKMW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Bromopentanoic Acid Isomers

| Property | This compound (Predicted) | 2-Bromopentanoic Acid (Experimental) | 5-Bromopentanoic Acid (Experimental) |

| Boiling Point | Not Available | 84-85 °C @ 10 Torr | 142-145 °C @ 13 mmHg |

| Melting Point | Not Available | Not Available | 38-40 °C |

| Density | Not Available | 1.475 g/cm³ @ 20 °C | Not Available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the hydrobromination of 4-pentenoic acid. This reaction follows Markovnikov's rule, where the hydrogen atom of HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromine atom adds to the more substituted carbon atom, resulting in the desired product.

Synthesis of this compound via Hydrobromination of 4-Pentenoic Acid

Reaction Scheme:

References

An In-depth Technical Guide to the Physical Properties of 4-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromopentanoic acid. Due to the limited availability of experimentally determined data for this specific compound in public databases, this document also includes data for its structural isomers, 2-Bromopentanoic acid and 5-Bromopentanoic acid, to serve as a valuable reference for estimation and comparison. Furthermore, detailed experimental protocols for determining key physical properties of solid organic acids are provided to guide researchers in their own characterization efforts.

Compound Identification and Overview

This compound is a halogenated carboxylic acid.[1][2] Its structure, featuring a bromine atom on the fourth carbon of the pentanoic acid chain, makes it a potentially useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Accurate knowledge of its physical properties is crucial for its handling, reaction setup, and purification.

| Identifier | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₉BrO₂[1][2] |

| Molecular Weight | 181.03 g/mol [2][3] |

| Canonical SMILES | CC(CCC(=O)O)Br[1][2] |

| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N[1] |

| CAS Registry Number | Not Available[2] |

Physical Properties

Experimental data for the primary physical properties of this compound are not widely reported in scientific literature or chemical databases.[2] The following table summarizes the available information for this compound and provides experimental data for its isomers for comparative purposes.

| Property | This compound | 2-Bromopentanoic acid (Isomer) | 5-Bromopentanoic acid (Isomer) |

| Physical State | Solid (Predicted) | Liquid or Solid | Light yellow to bright brown crystals |

| Melting Point | Not Available[2] | 252 °C (sublimes) | 38-40 °C |

| Boiling Point | Not Available[2] | 84-85 °C @ 10 Torr | 142-145 °C @ 15 Torr |

| Density | Not Available[2] | 1.4750 g/cm³ @ 20 °C | Not Available |

| Solubility | See Protocol Below | Soluble in organic solvents, moderately soluble in water.[4] | Insoluble in water, soluble in ethanol. |

Standard Experimental Protocols

For researchers needing to determine the physical properties of this compound or similar compounds, the following standard methodologies are recommended.

The melting point is a critical indicator of a compound's purity.[5] For a pure crystalline solid, a sharp melting range (0.5-1.0°C) is expected.[6] Impurities typically cause a depression and broadening of the melting range.[6]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary melting point tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (based on isomer data).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range from T1 to T2.

Many organic compounds, especially those with functional groups like carboxylic acids, may decompose at their atmospheric boiling point. Therefore, determining the boiling point under reduced pressure (vacuum distillation) is the preferred method.[8]

Methodology:

-

Apparatus Setup: Assemble a microscale vacuum distillation apparatus. This includes a round-bottom flask containing the sample (a few milliliters) and a stir bar, a distillation head with a connection for a vacuum source and a thermometer, a condenser, and a receiving flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump. Slowly and carefully reduce the pressure inside the system. Record the stable pressure reading from a manometer.

-

Heating: Begin stirring and gently heat the sample in the distillation flask using a heating mantle or oil bath.[8]

-

Observation: Observe the temperature as the liquid begins to boil and a ring of condensate travels up the distillation head.[8]

-

Data Recording: When the temperature on the thermometer stabilizes during active distillation, record this temperature and the corresponding pressure. This is the boiling point at that reduced pressure.

-

Reporting: The boiling point should be reported with the pressure at which it was measured (e.g., 150°C @ 10 Torr).

A systematic solubility analysis provides valuable information about the polarity and functional groups present in a molecule.[9][10] For an organic acid, solubility in basic solutions is a key diagnostic test.

Methodology:

-

General Procedure: In a small test tube, add approximately 25 mg of this compound to 0.75 mL of the solvent being tested.[9] Shake the tube vigorously. If the solid dissolves completely, the compound is considered soluble.

-

Solvent Sequence:

-

Water: Test solubility in water. If soluble, check the pH of the solution with litmus (B1172312) or pH paper. An acidic pH (≤ 4) would be expected for a carboxylic acid.[10]

-

5% Sodium Bicarbonate (NaHCO₃) Solution: If insoluble in water, test in 5% NaHCO₃. Solubility (often with effervescence of CO₂) is a strong indication of a carboxylic acid.[10]

-

5% Sodium Hydroxide (NaOH) Solution: If insoluble in NaHCO₃, test in 5% NaOH. Carboxylic acids are soluble in NaOH.

-

5% Hydrochloric Acid (HCl) Solution: Test solubility in 5% HCl to check for basic functional groups (not expected for this compound).

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane): Test solubility in a nonpolar organic solvent.

-

Experimental Workflow Visualization

Characterizing a novel or synthesized compound like this compound invariably involves spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) being a primary technique. The following workflow illustrates the standard procedure for preparing a sample for NMR analysis.

Caption: Workflow for preparing an organic solid sample for NMR spectroscopy.

Conclusion

References

- 1. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (4R)-4-bromopentanoic acid | C5H9BrO2 | CID 92982787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Purification [chem.rochester.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

4-Bromopentanoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromopentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated carboxylic acid with the chemical formula C₅H₉BrO₂.[1][2] Its utility as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals is significantly influenced by its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for reaction setup, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[3][4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4] this compound possesses a polar carboxylic acid functional group (-COOH) and a moderately non-polar five-carbon chain with a bromine atom. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar and protic solvents.[5][6] The alkyl chain, however, contributes to its solubility in less polar organic solvents. The interplay between these two features dictates its solubility profile across a range of solvents.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility for halogenated carboxylic acids and information available for analogous compounds, a qualitative solubility profile can be inferred.[7][8] The following table summarizes the anticipated solubility of this compound in a selection of common organic solvents.

Table 1: Qualitative and Inferred Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale |

| Methanol | CH₃OH | Polar Protic | Soluble | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[5] |

| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Soluble | The polarity of acetone allows for favorable dipole-dipole interactions with the carboxylic acid group. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | As a halogenated solvent, it is likely to dissolve a halogenated compound. Often used in syntheses involving similar compounds.[7] |

| Diethyl Ether | (C₂H₅)₂O | Ethereal | Soluble | The ether can act as a hydrogen bond acceptor for the carboxylic acid proton.[7] |

| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | Soluble | Similar to diethyl ether, THF is a polar aprotic solvent that can accept hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent suitable for dissolving carboxylic acids.[9] |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is expected to limit solubility in non-polar aliphatic hydrocarbons.[6] |

| Toluene | C₇H₈ | Non-polar Aromatic | Slightly Soluble | The aromatic ring may offer some interaction with the alkyl chain, but the polarity mismatch with the carboxylic acid will limit solubility. |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Assessment

This method offers a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.[7]

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Procedure:

-

Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility in terms of mass of solute per volume or mass of solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent to create a saturated solution.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

After reaching equilibrium, allow the mixture to stand at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight and express the result as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | C5H9BrO2 | CID 15570370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. CAS 584-93-0: 2-Bromopentanoic acid | CymitQuimica [cymitquimica.com]

- 9. caymanchem.com [caymanchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

4-Bromopentanoic acid molecular weight and formula

An In-depth Technical Guide to 4-Bromopentanoic Acid

This guide provides comprehensive information on the chemical properties, synthesis, and reactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a halogenated carboxylic acid. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |

| Molecular Weight | 181.029 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(Br)CCC(O)=O | [1] |

| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 179.97859 Da | [2][4] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the hydrobromination of 4-pentenoic acid.[5]

Experimental Protocol: Hydrobromination of 4-Pentenoic Acid

Objective: To synthesize this compound by the addition of hydrogen bromide to 4-pentenoic acid.

Materials:

-

4-pentenoic acid

-

Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pentenoic acid in a suitable anhydrous solvent. The flask should be equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.

-

Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of 4-pentenoic acid. If using HBr gas, bubble it through the solution at a controlled rate. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Reaction Mechanism and Logical Workflow

The synthesis of this compound from 4-pentenoic acid proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.[5]

Caption: Synthesis of this compound workflow.

Stereospecific Reaction of this compound

When (R)-4-bromopentanoic acid is treated with two equivalents of sodium hydroxide, a stereospecific reaction occurs, yielding (R)-4-hydroxypentanoic acid with retention of configuration at the chiral center.[6] This reaction proceeds through an intramolecular Williamson ether synthesis-like mechanism, where the carboxylate acts as an internal nucleophile to displace the bromide, forming a lactone intermediate, which is then hydrolyzed by the second equivalent of hydroxide.

Caption: Reaction pathway of (R)-4-bromopentanoic acid.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C5H9BrO2 | CID 15570370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-bromopentanoic acid | C5H9BrO2 | CID 101703483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Solved When (R)-4-bromopentanoic acid is exposed to exactly | Chegg.com [chegg.com]

Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromopentanoic acid from γ-valerolactone, a valuable reaction for the preparation of key intermediates in pharmaceutical and chemical industries. The document outlines the underlying reaction mechanism, provides a detailed experimental protocol adapted from analogous syntheses, and presents quantitative data in a structured format.

Introduction

γ-Valerolactone (GVL), a biomass-derived platform chemical, serves as a versatile starting material for the synthesis of various value-added compounds. Its conversion to this compound introduces a bromine functional group, rendering the molecule amenable to a wide range of subsequent chemical transformations, including nucleophilic substitutions and organometallic coupling reactions. This makes this compound a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis proceeds via an acid-catalyzed ring-opening of the lactone with hydrobromic acid.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from γ-valerolactone is an acid-catalyzed nucleophilic ring-opening reaction. The process is initiated by the protonation of the carbonyl oxygen of the lactone by hydrobromic acid, which activates the lactone towards nucleophilic attack. The bromide ion then acts as a nucleophile, attacking the electrophilic γ-carbon atom, leading to the opening of the lactone ring and the formation of the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the synthesis of analogous ω-bromoalkylcarboxylic acids from lactones.

Materials:

-

γ-Valerolactone (GVL)

-

Anhydrous Hydrobromic Acid (HBr) gas

-

Nitrogen gas (for inerting)

Equipment:

-

Glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, gas inlet tube, thermocouple, and a reflux condenser.

-

Heating mantle or oil bath.

-

Gas flow meter.

-

Apparatus for nitrogen sweeping and vacuum degassing.

Procedure:

-

Inerting the Reactor: The glass reactor is thoroughly dried and purged with nitrogen gas to ensure an inert atmosphere.

-

Charging the Reactant: 1.0 mole equivalent of γ-valerolactone is charged into the reactor.

-

Reaction Initiation: The γ-valerolactone is heated to a temperature of approximately 80-100 °C with stirring.

-

Introduction of HBr: Anhydrous HBr gas is bubbled through the heated γ-valerolactone at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range. The introduction of HBr is continued until a slight excess (e.g., 1.1-1.2 mole equivalents) has been added.

-

Reaction Completion and Degassing: After the addition of HBr is complete, the reaction mixture is stirred at the same temperature for an additional 30-60 minutes to ensure complete conversion. The reaction mixture is then degassed by sweeping with nitrogen gas for 30 minutes, followed by the application of a moderate vacuum to remove any dissolved HBr.

-

Work-up and Purification: The crude this compound is cooled to room temperature. For many applications, the crude product may be of sufficient purity. If further purification is required, vacuum distillation can be employed.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from γ-valerolactone, based on analogous reactions and theoretical calculations.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| γ-Valerolactone | C₅H₈O₂ | 100.12 | 207-208 | 1.05 |

| This compound | C₅H₉BrO₂ | 181.03 | ~250 (decomposes) | ~1.5 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reaction Temperature | 80 - 100 °C |

| Reaction Time | 1 - 2 hours |

| Molar Ratio (GVL:HBr) | 1 : 1.1 - 1.2 |

| Expected Yield | > 95% |

| Expected Purity (crude) | > 98% |

Note: The expected yield and purity are based on analogous syntheses of ω-bromoalkylcarboxylic acids from lactones, as detailed in patent literature[1][2]. Direct experimental data for the synthesis of this compound from γ-valerolactone may vary.

Conclusion

The synthesis of this compound from γ-valerolactone via acid-catalyzed ring-opening with hydrobromic acid is a robust and efficient method for producing this valuable chemical intermediate. The straightforward procedure, coupled with high expected yields, makes this an attractive route for researchers and professionals in the fields of drug development and chemical synthesis. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation.

References

Grignard reaction with 4-Bromopentanoic acid derivatives

An In-Depth Technical Guide to Grignard Reactions with 4-Bromopentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds essential for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the application of Grignard chemistry to this compound and its derivatives. A significant focus is placed on overcoming the inherent challenges posed by the acidic carboxyl group and exploring both intermolecular and intramolecular reaction pathways. This document serves as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the successful application of these powerful synthetic transformations.

The Fundamental Challenge: Acidic Protons

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. This dual reactivity presents a fundamental challenge when working with substrates containing acidic protons, such as carboxylic acids. The acidic proton of this compound will rapidly quench the Grignard reagent in an irreversible acid-base reaction, forming an alkane and a magnesium carboxylate salt. This process consumes the Grignard reagent and prevents the desired carbon-carbon bond formation. Therefore, direct formation of a Grignard reagent from this compound is not feasible.

Caption: Incompatibility of Grignard reagents with carboxylic acids.

To utilize this compound in Grignard chemistry, the acidic proton must first be masked using a protecting group. The most common and practical strategy is the conversion of the carboxylic acid to an ester.

Protection Strategy: Esterification

Converting this compound to an ester, such as ethyl or methyl 4-bromopentanoate, replaces the acidic proton with an alkyl group, rendering the molecule compatible with Grignard reagents. The Fischer esterification is a standard and effective method for this transformation.

Caption: Workflow for the protection of this compound.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of ethyl 4-bromopentanoate.

Reagents & Materials:

-

This compound

-

Anhydrous ethanol (B145695) (used in excess as solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup : To a round-bottom flask, add this compound and a large excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by TLC and can take several hours to reach completion.[1]

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with water, followed by brine.

-

-

Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to yield pure ethyl 4-bromopentanoate.[1][2]

Intermolecular Reactions of 4-Bromopentanoate Esters

With the acid protected, the ester derivative can be used as a substrate for reaction with an external Grignard reagent. Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two of the alkyl/aryl groups originate from the Grignard reagent.[3][4][5]

Caption: Reaction pathway for intermolecular Grignard addition.

Quantitative Data: Intermolecular Reactions

The following table summarizes representative conditions and expected outcomes for the reaction of ethyl 4-bromopentanoate with various Grignard reagents.

| Substrate | Grignard Reagent (R-MgX) | Solvent | Temp. (°C) | Product | Approx. Yield (%) |

| Ethyl 4-bromopentanoate | MeMgBr (2.2 eq.) | THF | 0 to RT | 5-bromo-2-methylhexan-2-ol | 85-95 |

| Ethyl 4-bromopentanoate | PhMgBr (2.2 eq.) | THF | 0 to RT | 5-bromo-1,1-diphenylhexan-2-ol | 80-90 |

| Ethyl 4-bromopentanoate | EtMgBr (2.2 eq.) | 2-MeTHF | 0 to RT | 6-bromo-3-methylheptan-3-ol | 85-95 |

| Methyl 4-bromopentanoate | VinylMgBr (2.2 eq.) | THF | -20 to RT | 6-bromo-3-methylhepta-1,6-dien-3-ol | 75-85 |

Experimental Protocol: Synthesis of 5-bromo-2-methylhexan-2-ol

Reagents & Materials:

-

Ethyl 4-bromopentanoate

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (e.g., nitrogen or argon line), oven-dried glassware, syringes

Procedure:

-

Reaction Setup : In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve ethyl 4-bromopentanoate in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Grignard Addition : Slowly add the methylmagnesium bromide solution (2.2 equivalents) dropwise via syringe, maintaining the temperature below 10°C. The reaction is exothermic.[6]

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching : Carefully cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Workup : Transfer the mixture to a separatory funnel, add diethyl ether to extract the product, and separate the layers. Wash the organic layer with water and then brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tertiary alcohol can be purified by flash column chromatography.

Intramolecular Grignard Reaction: Cyclization

A compelling alternative is to form the Grignard reagent from the bromo-ester itself. The resulting organometallic intermediate can then undergo a rapid intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclization product. For ethyl 4-bromopentanoate, this Barbier-type reaction is expected to form a five-membered ring.

Caption: Proposed pathway for intramolecular Grignard cyclization.

Quantitative Data: Intramolecular Cyclization

This reaction is less commonly documented for this specific substrate, but conditions can be extrapolated from similar intramolecular cyclizations. Yields are highly dependent on concentration and reaction conditions.

| Substrate | Metal | Solvent | Temp. (°C) | Product | Notes |

| Ethyl 4-bromopentanoate | Mg (1.5 eq) | THF | 25 to 65 | 1,2-dimethylcyclopentan-1-ol | Requires slow addition to favor cyclization |

| Ethyl 4-bromopentanoate | Mg (1.5 eq) | 2-MeTHF | 25 to 80 | 1,2-dimethylcyclopentan-1-ol | Higher temp may improve initiation |

Experimental Protocol: Intramolecular Cyclization (Representative)

Reagents & Materials:

-

Ethyl 4-bromopentanoate

-

Magnesium turnings (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Inert atmosphere setup, oven-dried glassware, syringe pump

Procedure:

-

Activation of Magnesium : In an oven-dried, three-neck flask under inert atmosphere, place magnesium turnings and the initiator (e.g., iodine). Gently warm until the iodine color dissipates, then cool.[7] Add a portion of the anhydrous THF.

-

Slow Addition : Dilute the ethyl 4-bromopentanoate in a large volume of anhydrous THF. Using a syringe pump, add this solution very slowly over several hours to the stirred magnesium suspension at room temperature. This high-dilution condition is crucial to favor the intramolecular reaction over intermolecular polymerization.

-

Reaction Completion : After the addition is complete, the reaction may be gently heated to reflux to ensure all magnesium is consumed.

-

Quenching and Workup : Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Purification : Extract the product with diethyl ether, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting cyclic alcohol by flash column chromatography or distillation.

Modern Solvents in Grignard Reactions: The Case for 2-MeTHF

While diethyl ether and THF are traditional solvents for Grignard reactions, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior, "greener" alternative.[8][9] Derived from renewable resources like corncobs, 2-MeTHF offers several practical advantages for researchers.[10]

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |

| Boiling Point | ~66 °C | ~80 °C | Allows for higher reaction temperatures, potentially increasing rates and driving sluggish reactions to completion.[11] |

| Water Miscibility | Complete | Limited (~14 g/100 g) | Simplifies aqueous workups, allowing for clean phase separation without adding a co-solvent like toluene.[8] |

| Stability | Susceptible to cleavage by strong bases | More stable than THF to organometallics | Reduces solvent-related side reactions and allows for more robust reaction conditions.[11] |

| Origin | Petrochemical | Bio-based (renewable) | Offers a more sustainable and environmentally friendly process.[12] |

The use of 2-MeTHF can lead to improved yields, easier product isolation, and a safer, more sustainable experimental design, making it a highly recommended solvent for the reactions described in this guide.[8][11][12]

General Experimental Workflow and Safety

Successful Grignard reactions demand meticulous attention to anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Caption: A generalized workflow for Grignard experiments.

Safety Considerations:

-

Anhydrous Conditions : All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and assembled while hot, then cooled under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous.[7][13]

-

Exothermic Reactions : Grignard reagent formation and their subsequent reactions with carbonyls are often highly exothermic. Maintain strict temperature control using ice baths and ensure slow, controlled addition of reagents.[14]

-

Flammable Solvents : Ethereal solvents (diethyl ether, THF, 2-MeTHF) are extremely flammable. Conduct all operations in a well-ventilated fume hood, away from ignition sources.

-

Quenching : Quenching unreacted Grignard reagent or magnesium metal with water or acid can be vigorous. Always perform this step slowly and with cooling.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijarse.com [ijarse.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. odp.library.tamu.edu [odp.library.tamu.edu]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Intramolecular Cyclization of 4-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of 4-bromopentanoic acid, a fundamental reaction in organic chemistry that yields the valuable lactone, γ-valerolactone (GVL). This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, presents relevant quantitative data, and illustrates the process through a logical workflow diagram.

Introduction

The intramolecular cyclization of this compound is a classic example of an intramolecular nucleophilic substitution reaction. This process involves the formation of a five-membered ring structure, γ-valerolactone (GVL), a compound of significant interest due to its applications as a green solvent, a biofuel additive, and a versatile platform chemical for the synthesis of other valuable molecules. The reaction proceeds via a well-established SN2 mechanism, where the carboxylate group, formed by the deprotonation of the carboxylic acid, acts as an internal nucleophile, displacing the bromide ion.

Reaction Mechanism and Signaling Pathway

The intramolecular cyclization of this compound is typically facilitated by a base. The reaction proceeds through the following key steps:

-

Deprotonation: A base abstracts the acidic proton from the carboxylic acid group of this compound, forming a carboxylate anion. This step is crucial as it generates the nucleophile required for the subsequent cyclization.

-

Intramolecular Nucleophilic Attack: The newly formed carboxylate anion acts as an intramolecular nucleophile, attacking the carbon atom bonded to the bromine atom. This is a backside attack, characteristic of an SN2 reaction.

-

Transition State: A five-membered ring transition state is formed where the carboxylate oxygen is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

-

Ring Closure and Product Formation: The carbon-oxygen bond formation is completed, and the bromide ion is expelled as the leaving group, resulting in the formation of the stable five-membered lactone, γ-valerolactone.

This mechanistic pathway can be visualized as a direct signaling cascade from the reactant to the product, triggered by the presence of a base.

Stability of 4-Bromopentanoic Acid Under Acidic vs. Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-bromopentanoic acid under both acidic and basic conditions. The primary degradation pathways, including hydrolysis and intramolecular cyclization, are discussed in detail, drawing upon established chemical principles and data from analogous compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the handling, storage, and analytical considerations for this and similar halogenated carboxylic acids. Detailed experimental protocols for stability assessment are provided, along with data presentation in a clear, tabular format and visualizations of key chemical processes.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alkyl bromide. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. However, the presence of these two reactive centers also raises questions about the compound's stability under various processing and storage conditions. Understanding the degradation pathways of this compound is critical for ensuring the quality, safety, and efficacy of any product in which it is a precursor.

This guide will explore the principal degradation mechanisms of this compound, focusing on the influence of pH. Under basic conditions, the compound is susceptible to both hydrolysis of the carbon-bromine bond and intramolecular cyclization. Under acidic conditions, the stability is also a concern, with the potential for intramolecular cyclization to the corresponding lactone.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and intramolecular cyclization. The predominant pathway is highly dependent on the pH of the environment.

Basic Conditions

Under basic conditions, two main reactions are expected to occur:

-

Hydrolysis (SN2 Reaction): The hydroxide (B78521) ion can act as a nucleophile, attacking the carbon atom bonded to the bromine. This results in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming 4-hydroxypentanoic acid. The rate of this reaction is dependent on the concentration of both this compound and the hydroxide ion.

-

Intramolecular Cyclization: The carboxylate anion, formed by the deprotonation of the carboxylic acid group in a basic medium, can act as an intramolecular nucleophile. This carboxylate can attack the electrophilic carbon atom bearing the bromine atom, leading to the formation of a five-membered ring structure, γ-valerolactone, and the displacement of the bromide ion. This intramolecular reaction is often kinetically favored over the intermolecular hydrolysis, especially in dilute solutions.

Acidic Conditions

Under acidic conditions, the primary degradation pathway is intramolecular cyclization:

-

Intramolecular Cyclization (Lactonization): The carboxylic acid can be protonated, enhancing the electrophilicity of the carbonyl carbon. However, the more significant reaction is the intramolecular attack of the carboxylic acid's hydroxyl group on the carbon bearing the bromine atom. While this SN2-type reaction can occur, a more likely pathway involves the initial slow hydrolysis of the alkyl bromide to 4-hydroxypentanoic acid, which then rapidly undergoes acid-catalyzed intramolecular esterification (lactonization) to form γ-valerolactone. The formation of γ-lactones from 4-hydroxy acids is often a spontaneous and thermodynamically favorable process.[1]

Quantitative Data Summary

Table 1: Degradation Products of this compound

| Condition | Primary Degradation Product(s) | Secondary Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl) | γ-Valerolactone | 4-Hydroxypentanoic acid (intermediate) |

| Basic (e.g., 0.1 M NaOH) | γ-Valerolactone, 4-Hydroxypentanoic acid | - |

Table 2: Representative Kinetic Data for Analogous Reactions

| Reaction | Compound | Conditions | Rate Constant (k) | Reference |

| Lactonization | 3-methyl-4-hydroxyoctanoic acid | Model wine, pH 2.9, RT | t1/2 = 40.5 h (cis), t1/2 = 3.1 h (trans) | [2] |

| Alkyl Bromide Hydrolysis | tert-Butyl bromide (SN1) | Water | Rate = k[t-BuBr] | [3] |

| Alkyl Bromide Hydrolysis | Primary alkyl bromides (SN2) | pH > 8-9 | Rapid | [4] |

Experimental Protocols

The following protocols outline the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[5][6]

4.1.1. Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile (B52724)/water) at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Maintain the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to quench the reaction.

-

Dilute the samples to an appropriate concentration for analysis.

4.1.2. Basic Hydrolysis

-

Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at a controlled temperature (e.g., room temperature or 40 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) to quench the reaction.

-

Dilute the samples to an appropriate concentration for analysis.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dilute the neutralized samples from the forced degradation study with the mobile phase.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the analysis of the volatile degradation product, γ-valerolactone.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Sample Preparation: For the analysis of this compound and 4-hydroxypentanoic acid, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and thermal stability.[7] γ-Valerolactone can often be analyzed directly after extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the degradation in real-time or to characterize the final products.

-

Solvent: D2O for aqueous studies, or an organic solvent like CDCl3 for extracted samples.

-

Spectra to Acquire: 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for structural elucidation.

-

Key 1H NMR Chemical Shifts (in CDCl3, approximate):

-

γ-Valerolactone: δ 4.65 (m, 1H), 2.55 (m, 2H), 2.36 (m, 1H), 1.83 (m, 1H), 1.42 (d, 3H).[8]

-

This compound: The proton on the carbon bearing the bromine is expected to be in the range of δ 4.0-4.5 ppm. The protons adjacent to the carbonyl group will be around δ 2.4-2.6 ppm.

-

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow.

Caption: Degradation pathways of this compound.

Caption: Experimental workflow for stability testing.

Conclusion

This compound is a molecule with moderate stability that is susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are hydrolysis to 4-hydroxypentanoic acid and intramolecular cyclization to γ-valerolactone. The relative rates of these reactions are highly pH-dependent. A thorough understanding of these degradation pathways is essential for the development of robust synthetic processes and stable formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the stability of this compound and related compounds, ensuring the quality and reliability of materials used in research and drug development.

References

- 1. Chemical Reactivity [www2.chemistry.msu.edu]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]

- 8. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromopentanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra. The information is presented to facilitate structural elucidation and characterization for researchers and professionals in drug development and chemical synthesis.

Predicted Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, this guide presents predicted data generated from computational models and analysis of characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (CH₃) | ~1.7 | Doublet | 3H |

| H-3 (CH₂) | ~2.2 - 2.4 | Multiplet | 2H |

| H-2 (CH₂) | ~2.6 | Triplet | 2H |

| H-4 (CH) | ~4.1 | Multiplet | 1H |

| OH (Carboxylic Acid) | ~10-12 | Singlet (broad) | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum provides information on the different carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (CH₃) | ~25 |

| C-3 (CH₂) | ~35 |

| C-2 (CH₂) | ~38 |

| C-4 (CH-Br) | ~50 |

| C-1 (C=O) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500-3300 | Strong, Broad | Carboxylic Acid |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong | Alkane |

| C=O Stretch | 1700-1725 | Strong | Carboxylic Acid |

| C-O Stretch | 1210-1320 | Medium | Carboxylic Acid |

| C-Br Stretch | 500-600 | Medium-Strong | Alkyl Halide |

The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Value | Predicted Identity | Notes |

| 180/182 | [M]⁺ (Molecular Ion) | Presence of two peaks with approximately 1:1 ratio due to the two isotopes of Bromine (⁷⁹Br and ⁸¹Br). |

| 101 | [M - Br]⁺ | Loss of a bromine radical. |

| 135/137 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[4][5] The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary for the specific ionization technique and instrument sensitivity.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source.

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Logical workflow for structural elucidation using spectroscopic techniques.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Theoretical Examination of 4-Bromopentanoic Acid Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical reaction pathways of 4-bromopentanoic acid. While direct computational studies on this specific molecule are not extensively published, this document synthesizes established principles of physical organic chemistry and data from analogous systems to predict and analyze its primary reactive routes. The core focus is on the intramolecular cyclization leading to γ-valerolactone, a common structural motif in natural products and pharmaceuticals, alongside potential competing intermolecular reactions.

Dominant Reaction Pathway: Intramolecular Cyclization (Lactonization)

The principal reaction pathway anticipated for this compound is an intramolecular SN2 reaction, leading to the formation of a five-membered ring, γ-valerolactone. This process is facilitated by neighboring group participation (NGP) , where the carboxylic acid or its conjugate base, the carboxylate, acts as an internal nucleophile.[1][2][3] The reaction rate is significantly enhanced compared to an analogous intermolecular reaction due to the proximity of the reacting groups.[2][4]

Under basic or neutral aqueous conditions, the carboxyl group is deprotonated to the more nucleophilic carboxylate anion. This anion then attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the stable lactone ring. This intramolecular cyclization is a common and efficient method for the synthesis of lactones.

The generally accepted mechanism proceeds as follows:

-

Deprotonation: In the presence of a base or a polar protic solvent, the carboxylic acid exists in equilibrium with its carboxylate form.

-

Intramolecular Nucleophilic Attack: The carboxylate attacks the electrophilic carbon bonded to the bromine atom in an SN2 fashion.

-

Lactone Formation: This concerted step results in the formation of γ-valerolactone and the expulsion of the bromide ion.

The synthesis of γ-valerolactone from levulinic acid often proceeds through a 4-hydroxypentanoic acid intermediate, which then undergoes a similar intramolecular esterification (cyclization) to form the lactone.[5][6][7] This further supports the thermodynamic favorability of the five-membered lactone ring.

Theoretical Data for Lactonization Pathway

A comprehensive theoretical study using Density Functional Theory (DFT) would elucidate the energetic landscape of this reaction. The following table summarizes the key quantitative data that such a study would aim to determine.

| Parameter | Description | Expected Significance |

| ΔG‡ | Gibbs Free Energy of Activation for the SN2 transition state. | Determines the reaction rate. A lower barrier indicates a faster reaction, which is expected due to NGP. |

| ΔH‡ | Enthalpy of Activation. | The potential energy barrier for the reaction. |

| ΔS‡ | Entropy of Activation. | Expected to be less negative than for an intermolecular reaction, reflecting the pre-organization of the reactants. |

| ΔGrxn | Gibbs Free Energy of Reaction. | Indicates the overall thermodynamic spontaneity of the lactonization. Expected to be negative. |

| ΔHrxn | Enthalpy of Reaction. | The overall heat change of the reaction. |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Would confirm the SN2 character of the reaction, showing the carboxylate attacking from the backside relative to the C-Br bond. |

Visualization of the Lactonization Pathway

References

- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. FI127020B - Selective process for the conversion of levulinic acid to gamma valerolactone - Google Patents [patents.google.com]

- 7. oaepublish.com [oaepublish.com]

The Chemistry of 4-Brominated Carboxylic Acids: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of 4-brominated carboxylic acids for researchers, scientists, and drug development professionals.

Introduction

4-Brominated carboxylic acids are a class of organic compounds that feature a bromine atom at the fourth carbon position relative to the carboxyl group. This unique structural motif imparts specific chemical reactivity, making them valuable intermediates in a wide range of applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a reactive bromine atom and a versatile carboxylic acid functional group allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 4-brominated carboxylic acids, with a focus on providing practical experimental details and comparative data for laboratory and industrial use.

Historical Perspective: The Evolution of Bromination Techniques

The introduction of a bromine atom onto a carboxylic acid backbone has been a subject of study for over a century. While early methods like the renowned Hell-Volhard-Zelinsky reaction, developed in 1881, provided a robust route to α-brominated (2-position) carboxylic acids, the selective synthesis of 4-brominated analogues required the development of alternative strategies.[1] The Hunsdiecker reaction, a decarboxylative halogenation, offered a pathway to alkyl halides from carboxylic acids and has been a subject of historical interest in the broader context of halodecarboxylation.[2] However, for the specific synthesis of 4-brominated carboxylic acids, modern organic chemistry has relied on building-block approaches, starting with molecules that already contain the desired bromine substitution pattern or employing regioselective reactions on suitable precursors.

Synthetic Methodologies

The synthesis of 4-brominated carboxylic acids is highly dependent on the nature of the carbon skeleton (aliphatic vs. aromatic). This section details the most common and effective methods for preparing two representative examples: 4-bromobutyric acid and 4-bromobenzoic acid.

Synthesis of 4-Bromobutyric Acid

The most prevalent and efficient method for the synthesis of 4-bromobutyric acid is the ring-opening reaction of γ-butyrolactone with hydrogen bromide (HBr).

Reaction Scheme:

Caption: General workflow for the synthesis of 4-bromobenzoic acid.

Quantitative Data

This section provides a summary of the key physical and spectroscopic properties of 4-bromobutyric acid and 4-bromobenzoic acid.

Table 1: Physical Properties of 4-Brominated Carboxylic Acids

| Property | 4-Bromobutyric Acid | 4-Bromobenzoic Acid |

| Molecular Formula | C₄H₇BrO₂ | C₇H₅BrO₂ |

| Molecular Weight | 167.00 g/mol | 201.02 g/mol |

| Appearance | White to pale yellow crystalline solid | Colorless to red crystals |

| Melting Point | 32-33 °C | 252-254 °C |

| Boiling Point | 128-131 °C @ 11 mmHg | Decomposes |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | Soluble in ethanol and ether; slightly soluble in hot water. |

Table 2: Spectroscopic Data for 4-Bromobutyric Acid

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.19 (quint, 2H, J=6.4 Hz, BrCH₂CH₂ ), 2.58 (t, 2H, J=4.2 Hz, CH₂ COOH), 3.48 (t, 2H, J=3.2 Hz, BrCH₂ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 27.36 (BrCH₂C H₂), 32.11 (BrC H₂), 32.38 (Br(CH₂)₂C H₂), 178.58 (C OOH) |

| IR (NaCl, cm⁻¹) | 1711 (C=O), 3046 (O-H) |

Table 3: Spectroscopic Data for 4-Bromobenzoic Acid

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.70 (d, 2H, J=8.6 Hz, Ar-H), 7.86 (d, 2H, J=8.6 Hz, Ar-H), 13.16 (s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 127.1, 130.2, 131.5, 131.9, 166.8 |

| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1600, ~1480 (C=C aromatic) |

| Mass Spec (EI) | m/z 200/202 (M⁺), 183/185 (M-OH)⁺, 155/157 (M-COOH)⁺, 76 (C₆H₄)⁺ |

Applications in Drug Development and Beyond

The dual functionality of 4-brominated carboxylic acids makes them highly valuable synthons in the development of new chemical entities.

-

Pharmaceuticals: 4-Brominated carboxylic acids and their derivatives are key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). For instance, 4-bromobutyric acid is used in the development of anticancer and antiviral agents. It also serves as a precursor for the synthesis of inhibitors of autotaxin (ENPP2), an enzyme implicated in fibrosis and cancer metastasis. 4-Bromobenzoic acid is a building block for anti-inflammatory drugs, analgesics, and antifungal agents like anidulafungin.

-

Agrochemicals: These compounds are utilized in the synthesis of pesticides and herbicides. For example, 4-bromobenzoic acid is a precursor to p-bromoxynil, a selective herbicide.

-

Materials Science: 4-Bromobutyric acid is employed in the stabilization of perovskite quantum dots, enhancing their stability and luminous efficiency for applications in optoelectronics. 4-Bromobenzoic acid is used in the production of specialty polymers and liquid crystals.

Conclusion

4-Brominated carboxylic acids represent a versatile and important class of chemical intermediates. While their discovery is rooted in the broader history of halogenated organic compounds, modern synthetic methods have enabled their efficient and high-yielding production. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate their synthesis and application in research and development. As the demand for novel pharmaceuticals, advanced materials, and effective agrochemicals continues to grow, the utility of 4-brominated carboxylic acids as key building blocks is poised to expand further, driving innovation across multiple scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of γ-Lactones from 4-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of γ-lactones, with a focus on pathways commencing from precursors of 4-bromopentanoic acid. Direct stereoselective synthesis from this compound is not widely reported; therefore, this document outlines two primary, well-established indirect routes: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation . These methods yield enantiomerically enriched 4-hydroxypentanoic acid, a key precursor that can be subsequently converted to the target chiral γ-lactone.

Introduction

Chiral γ-lactones are pivotal structural motifs present in a vast array of natural products and pharmaceuticals. Their stereochemistry often dictates their biological activity, making stereoselective synthesis a critical aspect of drug discovery and development. While various methods exist for the synthesis of γ-lactones, this document focuses on practical and scalable approaches that ultimately lead to the desired products from readily available starting materials. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field of organic synthesis and medicinal chemistry.

Strategic Pathways

Two principal strategies for the stereoselective synthesis of γ-lactones, starting from precursors to this compound, are detailed below. Both pathways converge on the formation of enantiomerically enriched 4-hydroxypentanoic acid, which then undergoes cyclization to the target γ-lactone.

Strategy 1: Enzymatic Kinetic Resolution of Racemic γ-Valerolactone

This strategy employs a lipase (B570770) to selectively acylate one enantiomer of 4-hydroxypentanoic acid (which exists in equilibrium with its racemic lactone form, γ-valerolactone). This allows for the separation of the acylated enantiomer from the unreacted enantiomer.

Strategy 2: Asymmetric Hydrogenation of Levulinic Acid or its Esters

This approach utilizes a chiral transition metal catalyst, typically ruthenium-based, to effect the enantioselective reduction of the ketone functionality in levulinic acid or its corresponding esters. This reduction directly furnishes chiral 4-hydroxypentanoic acid or its lactone, γ-valerolactone.

Data Presentation

The following tables summarize the quantitative data for the key stereoselective transformations discussed in this document.

Table 1: Enzymatic Kinetic Resolution of γ-Valerolactone/4-Hydroxypentanoic Acid

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) | Reference |

| 1 | Novozym 435 (Candida antarctica Lipase B) | Vinyl propionate | Acetonitrile | 22 | 45 | >99 (R)-4-(propionyloxy)pentanoic acid | ~82 (S)-4-hydroxypentanoic acid | [1] |

| 2 | Novozym 435 (Candida antarctica Lipase B) | Vinyl acetate (B1210297) | Acetonitrile | 22 | 42 | 91 (R)-4-(acetyloxy)pentanoic acid | ~62 (S)-4-hydroxypentanoic acid | [1] |

| 3 | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 48 | ~50 | >99 (S)-acetate | >99 (R)-alcohol | [2] |

Table 2: Asymmetric Hydrogenation of Levulinic Acid and its Esters

| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Levulinic Acid | RuCl--INVALID-LINK-- | HCOOH/NEt3 | Methanol | 30 | 12 | >99 | 93 (R) | [3][4] |

| 2 | Methyl Levulinate | [Ru(BINAP)(H)(η6-cot)]BF4 | H2 (50 bar) | Methanol | 50 | 20 | >99 | 99 (R) | [5] |

| 3 | Ethyl Levulinate | Ru(OAc)2[(R)-BINAP] | H2 (100 bar) | Ethanol | 25 | 20 | 96 | 99 (R) | [5] |

| 4 | Levulinic Acid | Ni(OTf)2/(S,S)-Ph-BPE | H2 (70 atm) | Methanol | 50 | 12 | 91.2 | 96 | [5] |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic γ-Valerolactone

This protocol is based on the selective acylation of one enantiomer of 4-hydroxypentanoic acid.

Materials:

-

Racemic γ-valerolactone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl propionate)

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Hydrolysis of γ-Valerolactone: To a solution of racemic γ-valerolactone (1.0 equiv) in ethanol, add a solution of NaOH (1.05 equiv) in water. Stir the mixture at room temperature for 2 hours or until the lactone has been completely hydrolyzed to sodium 4-hydroxypentanoate (B1260314). The solvent is then removed under reduced pressure to yield the salt as a solid.

-

Enzymatic Acylation: Suspend the sodium 4-hydroxypentanoate (1.0 equiv) and Novozym 435 in acetonitrile. Add the acyl donor (e.g., vinyl propionate, 1.2 equiv). Stir the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until approximately 50% conversion is reached.

-